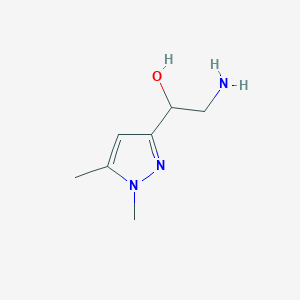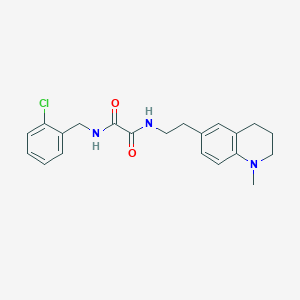
N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a tetrahydroquinoline moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves the following steps:
-
Formation of the Tetrahydroquinoline Intermediate
Starting Materials: 1-methyl-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: This intermediate can be synthesized via catalytic hydrogenation of quinoline derivatives under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
-
Synthesis of the Chlorobenzyl Intermediate
Starting Materials: 2-chlorobenzyl chloride.
Reaction Conditions: The chlorobenzyl intermediate is typically prepared by reacting 2-chlorobenzyl chloride with a suitable nucleophile under basic conditions.
-
Coupling Reaction
Starting Materials: The tetrahydroquinoline intermediate and the chlorobenzyl intermediate.
Reaction Conditions: The coupling reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation typically leads to the formation of quinoline N-oxides or other oxidized derivatives.
-
Reduction
Reagents and Conditions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction may yield the corresponding amines or alcohols depending on the reaction conditions.
-
Substitution
Reagents and Conditions: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety using nucleophiles such as amines or thiols.
Products: Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research may focus on its effects on cellular pathways, enzyme inhibition, or receptor binding.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics such as thermal stability, chemical resistance, or mechanical strength.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide depends on its interaction with molecular targets. It may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorobenzyl)-N2-(2-phenylethyl)oxalamide: Similar in structure but with a phenylethyl group instead of the tetrahydroquinoline moiety.
N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl)oxalamide: Contains an isoquinoline ring instead of the quinoline ring.
N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propyl)oxalamide: Features a propyl group instead of an ethyl group.
Uniqueness
N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is unique due to the presence of the tetrahydroquinoline moiety, which may confer specific biological activities and chemical reactivity. This structural feature distinguishes it from other similar compounds and may lead to unique applications in various fields.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-25-12-4-6-16-13-15(8-9-19(16)25)10-11-23-20(26)21(27)24-14-17-5-2-3-7-18(17)22/h2-3,5,7-9,13H,4,6,10-12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSNAXHIBHXHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
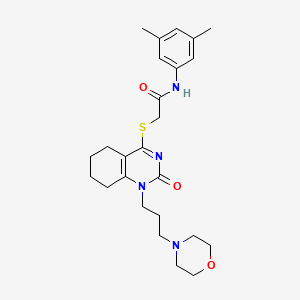
![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2854298.png)

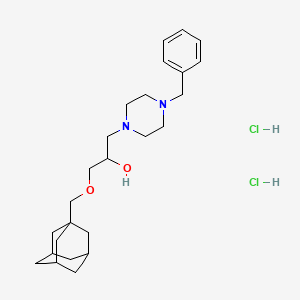

![3-{4-[(E)-2-Chloro-but-2-en-(E)-ylidene]-5-methylene-4,5-dihydro-1H-imidazol-2-yl}-propionic acid](/img/structure/B2854306.png)

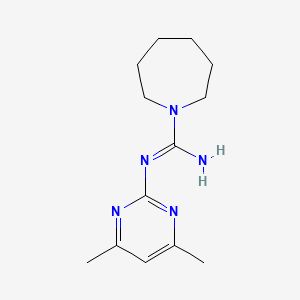
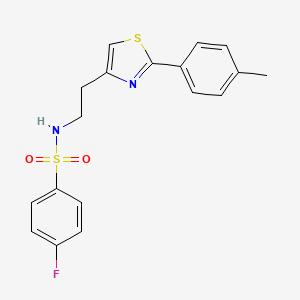
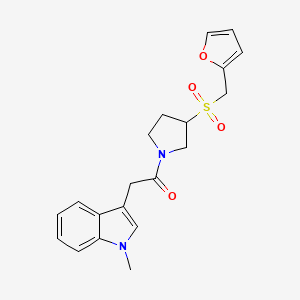
![3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2854317.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)
